molecular formula C16H30O4 B14327530 Diethyl methyl(octyl)propanedioate CAS No. 98061-08-6

Diethyl methyl(octyl)propanedioate

Cat. No.: B14327530
CAS No.: 98061-08-6
M. Wt: 286.41 g/mol
InChI Key: FMLAZKDTSKDZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl methyl(octyl)propanedioate is a dialkyl malonate ester that serves as a versatile building block and key intermediate in organic synthesis, particularly in the malonic ester synthesis. This reaction is a classic method for the preparation of alpha-substituted carboxylic acids and derivatives. The compound features two carbonyl groups, which activate the central methylene group, allowing for sequential alkylation. The presence of both methyl and octyl substituents makes it a potential precursor for synthesizing complex molecules with specific chain lengths and branching. Malonate esters are widely used in the preparation of pharmaceuticals, such as barbiturates and other active ingredients, as well as in the development of aromatic compounds for the fragrance industry. As a diester, it can undergo various transformations, including hydrolysis and decarboxylation, to yield monoacids or ketones, and can participate in Claisen condensation-type reactions. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

98061-08-6

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

diethyl 2-methyl-2-octylpropanedioate

InChI

InChI=1S/C16H30O4/c1-5-8-9-10-11-12-13-16(4,14(17)19-6-2)15(18)20-7-3/h5-13H2,1-4H3

InChI Key

FMLAZKDTSKDZKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Historical Context and Thermal Decarboxylation

The traditional synthesis of diethyl methylmalonate involves the thermal decarboxylation of diethyl oxalylpropionate at 130–150°C, releasing carbon monoxide to yield the product with 97% efficiency. While effective, this method poses safety risks due to high-temperature operations and CO emissions, limiting its scalability.

Cyanohydrin Intermediate Route

A more controlled approach utilizes 2-cyanopropionic acid as the precursor. In a representative procedure:

  • Cyanation : 2-Chloropropionic acid undergoes continuous cyanation with potassium cyanide at 60–80°C to form 2-cyanopropionic acid.
  • Esterification : The nitrile intermediate reacts with ethanol in concentrated sulfuric acid (1:1.3 mass ratio) at 80°C for 4 hours, followed by neutralization with ammonia water.

This two-step process achieves 88.4–91.2% yields depending on reactant ratios (Table 1).

Table 1: Optimization of Esterification Conditions from CN109020810A

Parameter Example 1 Example 2 Example 3
Molar ratio (acid:EtOH) 1:4 1:6 1:2.5
H₂SO₄ mass ratio 1:1.3 1:2.8 1:0.5
Reaction temp (°C) 80 95 70
Yield (%) 91.2 90.1 88.4

Continuous Flow Synthesis Innovations

Integrated Cyanation-Esterification Systems

The patent CN109020810A discloses a continuous process eliminating intermediate isolation:

  • Reactor Design : Tubular reactors maintain 55–65°C for cyanation and 70–95°C for esterification.
  • Neutralization : In-line pH adjustment with 12% ammonia reduces downstream purification steps.
  • Distillation : Fractional distillation under reduced pressure (45–85°C) achieves 99.9% purity.

This method reduces batch cycle times by 40% compared to traditional approaches.

Catalytic Advances in Esterification

Heteropolyacid Catalysts

The CN111018704A patent introduces phosphotungstic acid (H₃PW₁₂O₄₀) as a recyclable catalyst:

  • Conditions : 65–80°C, 3–4 hours, catalyst loading 0.5–1.0 wt%.
  • Mechanism : Brønsted acidity (proton donation) facilitates ethanol activation without sulfate waste.
  • Yield : 93–95% with 99.2% purity, outperforming sulfuric acid in corrosion reduction.

Comparative Analysis of Acid Catalysts

Table 2: Catalyst Performance in Esterification

Catalyst Yield (%) Purity (%) Corrosion Potential
H₂SO₄ (98%) 88.4–91.2 99.1–99.9 High
H₃PW₁₂O₄₀ 93–95 99.2 Low
Amberlyst-15 82 98.5 None

Purification and Quality Control

Distillation Optimization

Post-esterification crude product undergoes vacuum distillation (0.1–0.5 bar):

  • First fraction : 45–60°C removes residual ethanol.
  • Main cut : 85–90°C collects diethyl methylmalonate at >99.5% purity.

Neutralization Efficiency

Ammonia water (12 wt%) neutralizes excess acid to pH 7–8, minimizing emulsion formation during phase separation. Trials show 98.7% acid removal at 85°C.

Emerging Directions for Malonate Derivatives

While diethyl methyl(octyl)propanedioate isn’t explicitly covered in the analyzed patents, its synthesis would likely involve:

  • Alkylation : Reacting diethyl malonate with methyl and octyl halides under phase-transfer conditions.
  • Catalytic Asymmetric Methods : Enantioselective catalysis for chiral malonates, though industrial adoption remains limited.

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(octyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl methyl(octyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl methyl(octyl)propanedioate involves its reactivity as an ester. The compound can undergo hydrolysis to form carboxylic acids and alcohols. The ester groups are susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The substituents at the C2 position of diethyl propanedioate significantly influence molecular weight, polarity, and functional applications. Below is a comparative table of key derivatives:

Compound Name (CAS Number) Substituent at C2 Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Diethyl malonate (105-53-3) H (parent compound) C₇H₁₂O₄ 160.17 Solvent, precursor for Knoevenagel reactions
Diethyl 2-(benzyl(methyl)amino)propanedioate Benzyl(methyl)amino group C₁₄H₁₉NO₄ 265.31 Intermediate for hydantoin synthesis
Diethyl 2-[(3,4,5-trimethoxyphenyl)methyl]propanedioate (7402-30-4) 3,4,5-Trimethoxybenzyl group C₁₇H₂₄O₇ 340.37 Potential pharmaceutical applications (NSC 55134)
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate Indole-sulfonyl-aromatic substituent C₃₁H₃₃NO₇S 587.66 Antihypertensive candidate (renin inhibition)
Dibutyl propanedioate Butyl ester groups C₁₁H₂₀O₄ 216.27 Weak nematicidal activity (41.28% mortality)

Key Observations :

  • Polarity : Electron-withdrawing groups (e.g., sulfonyl indole in ) increase polarity, enhancing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.